Cyclohexyl valerate

概要

説明

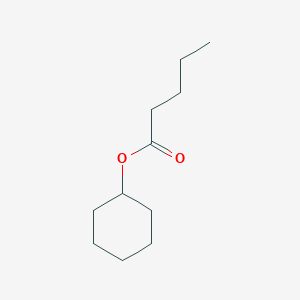

Cyclohexyl valerate, also known as this compound, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of cyclohexanol and pentanoic acid. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.2753 . This compound is known for its pleasant odor and is often used in the fragrance industry.

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl valerate can be synthesized through the esterification reaction between cyclohexanol and pentanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Cyclohexanol+Pentanoic acid→Cyclohexyl pentanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and pentanoic acid are mixed in stoichiometric amounts. The mixture is heated under reflux with an acid catalyst to drive the reaction to completion. The resulting ester is then purified through distillation to obtain high-purity cyclohexyl pentanoate.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanol and pentanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

Hydrolysis: Cyclohexanol and pentanoic acid.

Reduction: Cyclohexanol and pentanol.

Transesterification: New esters depending on the alcohol used.

科学的研究の応用

1.1. Flavoring Agent

Cyclohexyl valerate is recognized for its use in food flavoring and fragrance formulations. According to the European Food Safety Authority (EFSA), it is evaluated as a flavoring substance due to its pleasant aroma and taste profile, which can enhance food products without imparting undesirable flavors .

Table 1: Flavoring Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Food Industry | Used as a flavor enhancer in beverages and confectionery | EFSA |

| Perfumery | Incorporated into fragrance formulations for its sweet, fruity notes | EFSA |

1.2. Sensory Enhancer in Personal Care Products

Research indicates that this compound can be utilized as a sensory enhancer in personal care products such as lotions and creams. Its inclusion can improve the texture and sensory experience of these products, making them more appealing to consumers .

Case Study: Sensory Properties in Personal Care Products

A study demonstrated that formulations containing this compound provided a smoother application and enhanced skin feel compared to control formulations lacking this compound. This effect was quantitatively assessed using consumer feedback and rheological measurements.

2.1. Solvent Properties

This compound exhibits solvent properties that make it useful in various industrial applications, including coatings and adhesives. Its ability to dissolve a wide range of compounds allows it to function effectively in formulations requiring high solubility .

Table 2: Industrial Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Coatings | Acts as a solvent in paint formulations | ResearchGate |

| Adhesives | Utilized for its adhesive properties | ResearchGate |

2.2. Chemical Intermediate

As an ester, this compound serves as a chemical intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, contributing to the production of more complex molecules .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound when used in food and cosmetic products. Studies indicate low toxicity levels, supporting its use as a safe ingredient in consumer products .

Case Study: Toxicity Assessment

A comprehensive study involving acute toxicity tests on rodents showed that this compound had no significant adverse effects at typical exposure levels found in food and cosmetic applications.

作用機序

The mechanism of action of cyclohexyl pentanoate primarily involves its hydrolysis to release cyclohexanol and pentanoic acid. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding alcohol and acid. This process is catalyzed by acids or bases, which facilitate the nucleophilic attack on the carbonyl carbon of the ester.

類似化合物との比較

Cyclohexyl valerate can be compared with other esters such as:

Ethyl acetate: A common ester with a similar pleasant odor, used in solvents and flavorings.

Methyl butyrate: Known for its fruity aroma, used in perfumes and flavorings.

Isopropyl butyrate: Another ester with a pleasant odor, used in the fragrance industry.

Uniqueness: this compound is unique due to its specific combination of cyclohexanol and pentanoic acid, which imparts distinct physical and chemical properties. Its structure allows for specific interactions in biological systems and industrial applications, making it a valuable compound in various fields.

生物活性

Cyclohexyl valerate is an organic compound classified as a fatty acid ester, synthesized through the esterification of cyclohexanol and pentanoic acid. Its molecular formula is , and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry.

1. Overview of this compound

This compound is characterized by its pleasant odor and has applications in various industries, including fragrance and food flavoring. Its biological activity is primarily attributed to its interaction with biological systems, particularly through hydrolysis to release cyclohexanol and pentanoic acid, which may exert various physiological effects.

The biological activity of this compound stems from its hydrolysis, which can be catalyzed by acids or bases. The hydrolysis process can be represented as follows:

This reaction leads to the release of cyclohexanol, which has been studied for its own biological effects, including potential neuroprotective properties.

3.1 Enzyme Interactions

Research has indicated that this compound may interact with various enzymes, influencing metabolic pathways. For instance, studies have shown that compounds similar to this compound can modulate enzyme activity related to lipid metabolism and inflammation .

3.2 Drug Delivery Systems

Due to its ester linkage, this compound has been explored for use in drug delivery systems. Its ability to release active components upon hydrolysis makes it a candidate for formulating controlled-release medications.

3.3 Case Studies

A notable study investigated the effects of this compound in a model system designed to assess its pharmacological properties. The findings suggested that the compound could enhance the bioavailability of certain drugs when used as a carrier .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other esters:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H20O2 | Modulates enzyme activity; potential drug delivery agent |

| Ethyl Acetate | C4H8O2 | Common solvent; used in flavorings |

| Methyl Butyrate | C5H10O2 | Known for fruity aroma; used in perfumes |

| Isopropyl Butyrate | C5H10O2 | Used in fragrance industry |

This compound stands out due to its specific molecular structure, which allows for distinct interactions within biological systems compared to other esters.

5. Thermodynamic Properties

Thermodynamic studies have provided insights into the stability and behavior of this compound under various conditions. Measurements of vapor pressure and enthalpy of vaporization have been conducted to understand its physical properties better . These studies reveal that assumptions regarding independent rotations in cyclohexyl esters may not hold true for this compound, indicating unique conformational characteristics that could influence its biological activity.

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its interactions with enzymes and potential applications in drug delivery highlight its significance in medicinal chemistry. Continued research into its mechanisms and effects will enhance our understanding of this compound's role in biological systems.

特性

IUPAC Name |

cyclohexyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCHTSSXNSNXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165811 | |

| Record name | Cyclohexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

231.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-43-5 | |

| Record name | Cyclohexyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1551-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key thermodynamic properties of Cyclohexyl valerate?

A1: Researchers have utilized molecular and spectral data, alongside statistical thermodynamics, to determine the thermodynamic properties of this compound. This includes calculating its entropy and enthalpy of vaporization at various temperatures. Interestingly, the assumption of independent top rotations, applicable to other Cyclohexyl esters, proved inaccurate for this compound, highlighting its unique conformational behavior [, ].

Q2: How was the molecular structure of this compound characterized?

A2: Molecular mechanics, specifically employing the MM3 force field, was crucial in determining the geometry and internal rotation parameters of the this compound molecule. This approach facilitated the calculation and assignment of vibrational frequencies observed in its spectra, contributing to a deeper understanding of its structural characteristics [].

Q3: Can you elaborate on the experimental techniques employed to study the vapor pressure of this compound?

A3: Scientists utilized both the Knudsen and transpiration methods to precisely measure the vapor pressure of this compound over a range of temperatures. This data directly contributed to the determination of its standard molar enthalpy of vaporization. Furthermore, calorimetric measurements were conducted to independently verify these enthalpy values, enhancing the reliability of the findings [].

Q4: What insights did the analysis of Helichrysum italicum essential oil offer regarding Cyclohexyl esters?

A4: Research on the essential oil of Helichrysum italicum (Roth) G. Don revealed the presence of 2-methyl-cyclohexyl pentanoate as a significant component, constituting 11.1% of the oil composition. This finding underscores the occurrence of Cyclohexyl esters, particularly those with branched alkyl chains, in natural products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。